molecular formula C15H14BrNO B5241683 4-bromo-N-(1-phenylethyl)benzamide

4-bromo-N-(1-phenylethyl)benzamide

Cat. No.: B5241683
M. Wt: 304.18 g/mol
InChI Key: HYHSCLDDJSDEQE-UHFFFAOYSA-N
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Description

4-bromo-N-(1-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties . This compound, specifically, has a bromine atom attached to the benzene ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4-bromo-N-(1-phenylethyl)benzamide typically involves the reaction of 4-bromobenzoic acid with (S)-1-phenylethanamine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4). This reaction yields the desired product with an excellent yield of 93% . Additionally, the compound can be further modified using a Pd(0) catalyst to react with various aryl boronic acids, forming analogues of this compound in moderate to good yields (62-89%) .

Chemical Reactions Analysis

4-bromo-N-(1-phenylethyl)benzamide undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the benzamide moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. detailed studies on the exact molecular targets and pathways for this specific compound are limited .

Comparison with Similar Compounds

4-bromo-N-(1-phenylethyl)benzamide can be compared with other benzamide derivatives such as:

The presence of both the bromine atom and the phenylethyl group in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

4-bromo-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHSCLDDJSDEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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